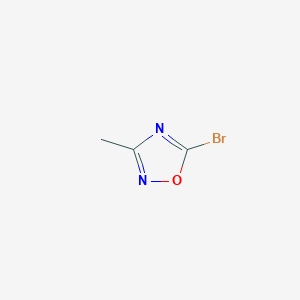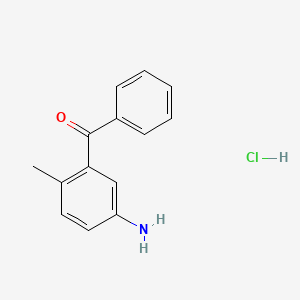
(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride, also known as AMPMH, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and is structurally similar to the amino acid phenylalanine. AMPMH has been used in a variety of research studies, including studies of its biochemical and physiological effects, as well as its potential applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
A series of 4-aminobenzophenones, including derivatives similar to (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride, have been synthesized and shown to exhibit high anti-inflammatory activity. These compounds were found to potently inhibit the release of proinflammatory cytokines IL-1beta and TNF-alpha in human peripheral blood mononuclear cells stimulated by LPS. They were also identified as potent and selective p38 MAP kinase inhibitors (Ottosen et al., 2003).
Chromatographic Analysis
In the field of analytical chemistry, chromatographic techniques have been developed for the separation and quantitative determination of compounds structurally related to (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride. For instance, two methods for the chromatographic separation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, a compound sharing structural similarities, were developed using thin-layer and column chromatography (Dulak et al., 1967).
Antimycobacterial Activity
Research has shown that derivatives of (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride possess antimycobacterial activities. For example, certain derivatives demonstrated good activity against isoniazid-resistant Mycobacterium tuberculosis, showcasing their potential in the treatment of tuberculosis (Ali & Yar, 2007).
Hydrogen Bonding Studies
Studies on molecules structurally related to (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride have revealed insights into hydrogen bonding patterns. For instance, investigations into the hydrogen-bonded structures of related compounds have provided valuable information about molecular interactions and structure (Quiroga et al., 2010).
Molecular Docking and DFT Studies
Recent studies have involved the synthesis and characterization of compounds similar to (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride, followed by density functional theory (DFT) calculations and molecular docking studies. These studies help understand the molecular structure, bonding features, and potential antibacterial activity of the compounds (Shahana & Yardily, 2020).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds analogous to (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride have been carried out to explore their crystal structures and chemical properties. This includes the study of Schiff base derivatives and their characterization using NMR, X-ray diffraction, and DFT calculations (Kaur et al., 2015).
Wirkmechanismus
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to have diverse biological activities .
Result of Action
Similar compounds with an indole nucleus have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Eigenschaften
IUPAC Name |
(5-amino-2-methylphenyl)-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c1-10-7-8-12(15)9-13(10)14(16)11-5-3-2-4-6-11;/h2-9H,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARVRLRHXSCJJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)

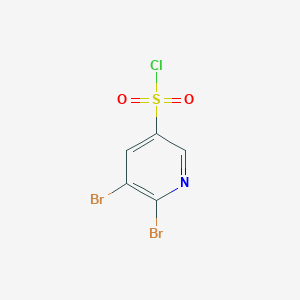
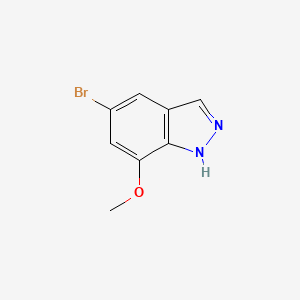
![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)
![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)
![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)
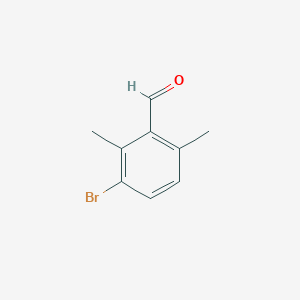
![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)
